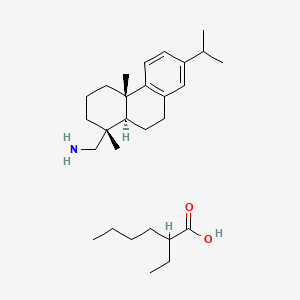
Copper dehydroabietylammonium 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper dehydroabietylammonium 2-ethylhexanoate is a complex compound that combines copper with dehydroabietylammonium and 2-ethylhexanoate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper dehydroabietylammonium 2-ethylhexanoate typically involves the reaction of copper salts with dehydroabietylamine and 2-ethylhexanoic acid. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient.
Solvent: Organic solvents like ethanol or methanol are commonly used.
Catalysts: Sometimes, catalysts such as palladium or platinum may be employed to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified using techniques like crystallization or distillation.
Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Copper dehydroabietylammonium 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in its oxidation state.
Reduction: Reduction reactions can revert the oxidized copper back to its original state.
Substitution: The compound can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or oxygen can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or hydrazine are common reducing agents.
Solvents: Organic solvents like dichloromethane or toluene are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce copper oxides, while reduction can yield metallic copper.
Scientific Research Applications
Copper dehydroabietylammonium 2-ethylhexanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of copper dehydroabietylammonium 2-ethylhexanoate involves its interaction with molecular targets and pathways:
Copper Center: The copper ion plays a crucial role in catalysis and redox reactions.
Ligand Interactions: The dehydroabietylammonium and 2-ethylhexanoate ligands influence the compound’s reactivity and stability.
Pathways: The compound can activate or inhibit specific biochemical pathways, depending on its application.
Comparison with Similar Compounds
Similar Compounds
Copper(II) 2-ethylhexanoate: Similar in structure but lacks the dehydroabietylammonium component.
Copper(II) acetylacetonate: Another copper complex with different ligands and applications.
Copper(II) trifluoroacetate: Used in similar catalytic applications but with distinct properties.
Uniqueness
Copper dehydroabietylammonium 2-ethylhexanoate is unique due to its combination of ligands, which imparts specific properties and reactivity. This makes it particularly useful in applications requiring both copper’s catalytic abilities and the unique characteristics of dehydroabietylammonium and 2-ethylhexanoate .
Properties
CAS No. |
53404-24-3 |
|---|---|
Molecular Formula |
C28H47NO2 |
Molecular Weight |
429.7 g/mol |
IUPAC Name |
[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;2-ethylhexanoic acid |
InChI |
InChI=1S/C20H31N.C8H16O2/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;1-3-5-6-7(4-2)8(9)10/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;7H,3-6H2,1-2H3,(H,9,10)/t18-,19-,20+;/m0./s1 |
InChI Key |
MBVKWXSVKWAOKX-WFBUOHSLSA-N |
Isomeric SMILES |
CCCCC(CC)C(=O)O.CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C |
Canonical SMILES |
CCCCC(CC)C(=O)O.CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


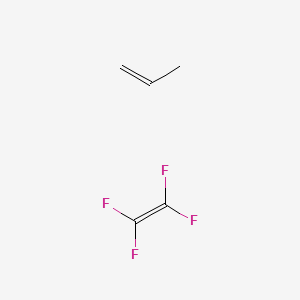
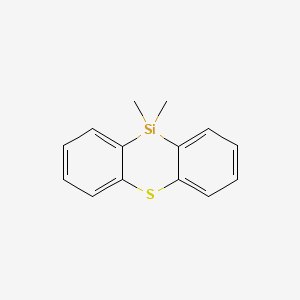




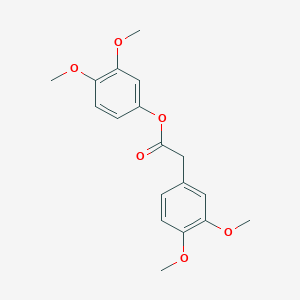
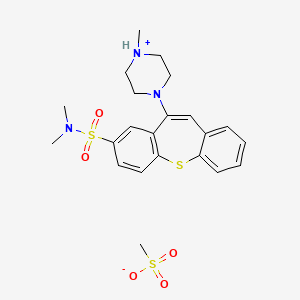
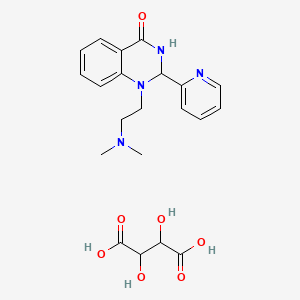
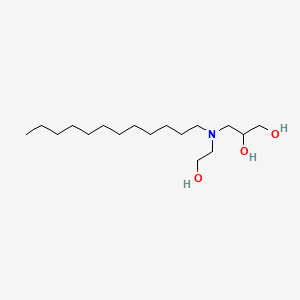
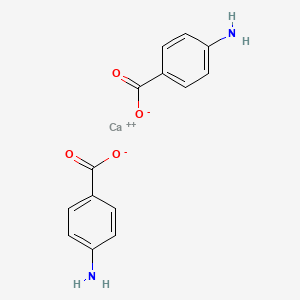
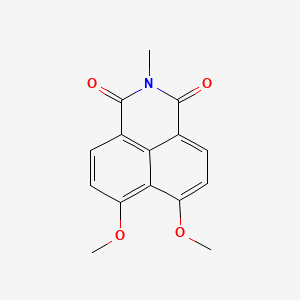
![1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium](/img/structure/B15345950.png)

